2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide
Overview
Description
“2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide” is a compound with the IUPAC name 2-[4-(aminomethyl)-1-piperidinyl]-N-(tert-butyl)acetamide . It has a molecular weight of 227.35 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 227.35 . It is in the form of an oil and is stored at 4°C .Scientific Research Applications
Synthesis and Derivative Development
- Enantiopure Derivatives : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, demonstrates the versatility of piperidine derivatives in medicinal chemistry for creating stereochemically pure compounds (J. Marin et al., 2004).
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) indicates the role of tert-butyl piperidine derivatives in developing compounds with potential anti-inflammatory and analgesic properties (R. Altenbach et al., 2008).
- Acetyl-CoA Carboxylase Inhibitors : The development of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors showcases the application in creating novel compounds for metabolic disorder treatments (K. Huard et al., 2012).
Pharmacological Activity
- ACAT-1 Inhibitors : The discovery of a clinical candidate K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlights the therapeutic potential of piperidine derivatives in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
- Histamine H3 Receptor Antagonists : The exploration of 4-(aminoalkoxy)benzylamines for in vitro activity at the human histamine H3 receptor presents an avenue for developing selective and potent antagonists for therapeutic applications (R. Apodaca et al., 2003).
Antibacterial Activity
- Acetamide Derivatives : The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluated for their antibacterial potentials, signifies the contribution of piperidine derivatives to the development of new antibacterial agents (Kashif Iqbal et al., 2017).
Safety and Hazards
Future Directions
Piperidine-containing compounds, such as “2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the biological activities of these compounds.
Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide is Cyclin-dependent kinase 2 . This protein plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 phase to S phase and the initiation of DNA replication .
Mode of Action
This inhibition could result in the disruption of the cell cycle, preventing cells from progressing from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 by this compound affects the cell cycle regulation pathway . This can lead to downstream effects such as the prevention of DNA replication and cell division, potentially leading to cell death or senescence .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Cyclin-dependent kinase 2. By disrupting the cell cycle, the compound could potentially induce cell death or senescence, thereby preventing the proliferation of cells .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDBOMELIRZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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